molecular formula C13H10N4O2 B11860391 1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11860391
M. Wt: 254.24 g/mol
InChI Key: APVREHUHUHRVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(2-Methylquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other quinazoline and pyrazole derivatives:

Similar compounds include:

  • Erlotinib
  • Gefitinib
  • Celecoxib

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

1-(2-methylquinazolin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c1-8-14-10-5-3-2-4-9(10)12(15-8)17-7-6-11(16-17)13(18)19/h2-7H,1H3,(H,18,19)

InChI Key

APVREHUHUHRVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.